GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. It was investigated as a potential treatment for rheumatoid arthritis [, ]. BTK plays a crucial role in the development, differentiation, and proliferation of B-lineage cells, making it a target for treating rheumatoid arthritis [].
GDC-0834 acts as a potent and selective inhibitor of BTK [, , ]. By inhibiting BTK, GDC-0834 disrupts the signaling pathways downstream of BTK, which are crucial for B cell activation and survival. This inhibition leads to the suppression of B cell-mediated immune responses, offering potential therapeutic benefits in rheumatoid arthritis.
GDC-0834 has been investigated for its potential therapeutic benefits in treating rheumatoid arthritis [, , ]. Preclinical studies in a rat collagen-induced arthritis (CIA) model demonstrated the anti-inflammatory effects of GDC-0834, evidenced by a dose-dependent decrease in ankle swelling and reduced morphological pathology [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2